molecular formula C20H14O3 B14399651 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-66-4

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B14399651
CAS No.: 87937-66-4
M. Wt: 302.3 g/mol
InChI Key: UCWANBVZTVTDII-UHFFFAOYSA-N
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Description

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) and trimethyl orthoformate in 1,2-dichloroethane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes . This process involves the absorption of light, which excites the molecule to a higher energy state, leading to the cleavage of a bond and the formation of the colored species. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule.

Properties

CAS No.

87937-66-4

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

4-methoxy-3-phenylbenzo[h]chromen-2-one

InChI

InChI=1S/C20H14O3/c1-22-19-16-12-11-13-7-5-6-10-15(13)18(16)23-20(21)17(19)14-8-3-2-4-9-14/h2-12H,1H3

InChI Key

UCWANBVZTVTDII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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